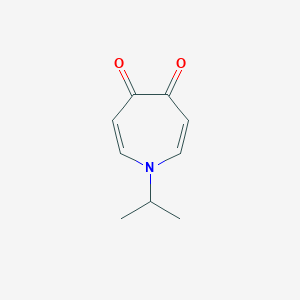
1-Propan-2-ylazepine-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propan-2-ylazepine-4,5-dione, also known as levetiracetam, is a pyrrolidine derivative that is used as an anticonvulsant drug. It is a relatively new drug that was first approved by the US Food and Drug Administration in 1999. Since then, it has been widely used in the treatment of epilepsy and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 1-Propan-2-ylazepine-4,5-dionem is not fully understood. However, it is believed to work by modulating the release of neurotransmitters in the brain. Specifically, it binds to SV2A, which is involved in the release of neurotransmitters, and reduces the release of excitatory neurotransmitters. This reduces the likelihood of seizures.
Biochemische Und Physiologische Effekte
Levetiracetam has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the development of seizures. It has also been shown to increase the release of GABA, an inhibitory neurotransmitter that reduces the likelihood of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Propan-2-ylazepine-4,5-dionem is that it has a high degree of selectivity for SV2A, which reduces the likelihood of side effects. It is also relatively safe and well-tolerated, with few drug interactions. However, one limitation is that it can be expensive to produce, which may limit its use in research.
Zukünftige Richtungen
There are a number of future directions for research on 1-Propan-2-ylazepine-4,5-dionem. One area of interest is its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other anticonvulsant drugs to improve seizure control. Additionally, there is ongoing research into the development of new drugs that target SV2A, which may lead to the development of more effective treatments for epilepsy and other neurological disorders.
Synthesemethoden
The synthesis of 1-Propan-2-ylazepine-4,5-dionem involves the reaction of (S)-alpha-ethyl-2-oxo-pyrrolidineacetamide with isopropyl chloroformate in the presence of a base. The resulting intermediate is then treated with sodium azide to form the desired product. The synthesis method is straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Levetiracetam has been extensively studied for its anticonvulsant properties. It is believed to work by binding to a specific site on the synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. This binding reduces the release of excitatory neurotransmitters, which in turn reduces the likelihood of seizures.
Eigenschaften
CAS-Nummer |
162712-49-4 |
|---|---|
Produktname |
1-Propan-2-ylazepine-4,5-dione |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
InChI-Schlüssel |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Kanonische SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Synonyme |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



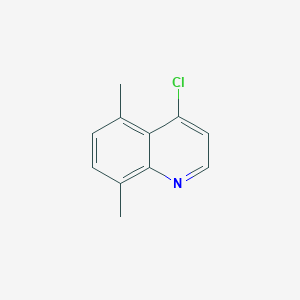
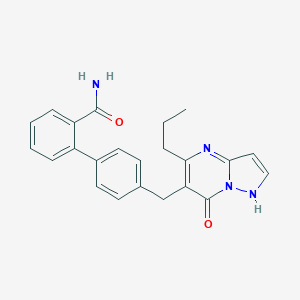
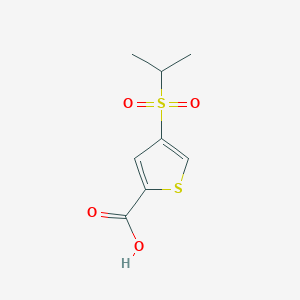
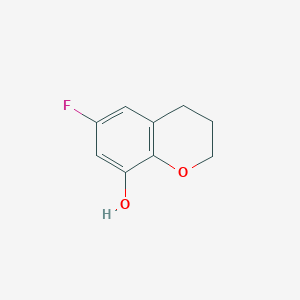
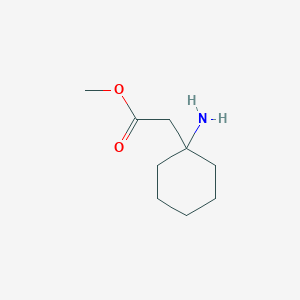
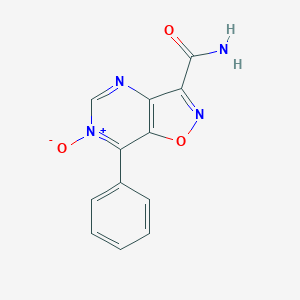
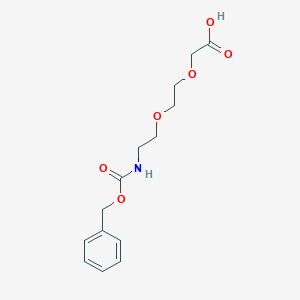
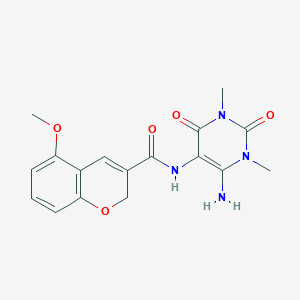
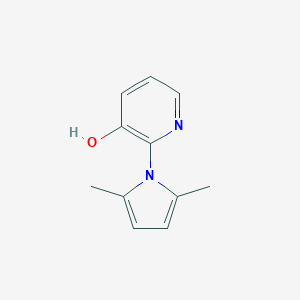
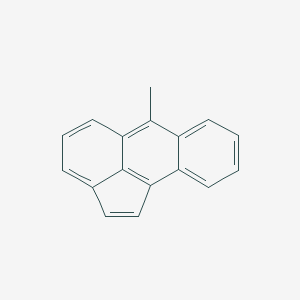
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
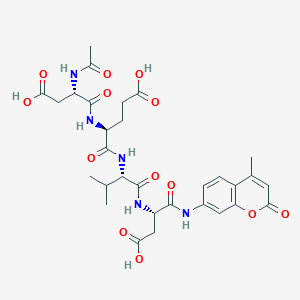
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)